2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2/c1-18(2,3)14-10-24-15(22-14)9-8-13(23-24)16(25)21-11-4-6-12(7-5-11)26-17(19)20/h4-10,17H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAUXTZYCRYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketone and 3-Amino-6-Halopyridazine
The tert-butyl group at position 2 is introduced using a tert-butyl-substituted α-bromoketone. For example, tert-butyl α-bromoacetophenone reacts with 3-amino-6-chloropyridazine under mild basic conditions (e.g., NaHCO₃) to yield 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine . The halogen at position 6 (Cl, Br, or I) is critical for subsequent functionalization.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 3-Amino-6-chloropyridazine | 1.0 equiv |
| tert-Butyl α-bromoacetophenone | 1.1 equiv |
| Solvent | Chloroform or DMF |
| Base | NaHCO₃ (2.0 equiv) |
| Temperature | 80–100°C |
| Time | 4–6 hours |
This step typically achieves yields of 70–85%. The halogen at position 6 is retained for downstream modifications.
Functionalization at Position 6: Carboxylic Acid Formation
The 6-chloro substituent is converted to a carboxylic acid through transition metal-catalyzed carbonylation or hydrolysis.
Palladium-Catalyzed Carbonylation
A Pd(II)-catalyzed reaction with carbon monoxide (CO) introduces the carboxylic acid group. For example, 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine reacts with CO (1 atm) in the presence of Pd(OAc)₂, Xantphos ligand, and MeOH/H₂O to yield 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid .
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 6-Chloroimidazo derivative | 1.0 equiv |
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| Solvent | MeOH/H₂O (3:1) |
| CO Pressure | 1 atm |
| Temperature | 80°C |
| Time | 12–18 hours |
Yields range from 65–75%. Alternative methods include hydrolysis of a 6-cyano intermediate (via NaCN followed by H₂O₂ oxidation), though this route is less efficient.
| Component | Quantity/Concentration |
|---|---|
| Carboxylic acid | 1.0 equiv |
| SOCl₂ | 3.0 equiv |
| 4-(Difluoromethoxy)aniline | 1.2 equiv |
| Solvent | DCM or THF |
| Base | Et₃N (2.0 equiv) |
| Temperature | 0°C to RT |
| Time | 2–4 hours |
Yields for this step are 80–90%. Alternatively, coupling agents like HATU or EDCI/HOBt may be used for direct amidation without acid chloride formation.
Optimization and Challenges
Regioselectivity in Core Formation
The use of 3-amino-6-halopyridazine ensures alkylation occurs at the nitrogen adjacent to the amino group, preventing undesired regioisomers. Halogens at position 6 reduce nucleophilicity at competing sites.
Purification Strategies
Side Reactions
-
Over-bromination : Controlled stoichiometry of N-bromosuccinimide (NBS) prevents di-substitution.
-
Hydrolysis of Difluoromethoxy Group : Mild coupling conditions (pH 7–8) preserve the difluoromethoxy moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation-Carbonylation | 70 | 98 | Scalable, fewer steps |
| Cyanohydrin Hydrolysis | 60 | 95 | Avoids CO gas |
| Direct Aminocarbonylation | 68 | 97 | Single-step functionalization |
The condensation-carbonylation route is preferred for industrial applications due to higher yields and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of imidazo[1,2-b]pyridazine derivatives.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogues:
Key Structural and Functional Insights
Substituent Position and Activity: The target compound’s para-substituted difluoromethoxy phenyl group contrasts with meta-substituted trifluoromethyl phenyl derivatives (e.g., in VEGFR2 inhibitors), where meta-substitutions are optimal for kinase binding . This suggests that the para-difluoromethoxy group in the target compound may prioritize metabolic stability over direct kinase affinity.
Impact of Bulky Substituents :
Biological Activity
2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound that belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H18F2N4O2
- Molecular Weight : 360.4 g/mol
The compound contains functional groups such as a tert-butyl group and a carboxamide, which are known to influence lipophilicity and hydrogen bonding with biological targets, respectively.
Biological Activity Overview
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit a range of biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections provide insights into specific activities associated with this compound.
Antitumor Activity
Imidazo[1,2-b]pyridazine derivatives have been reported to possess significant antitumor properties. Studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms involving:
- Inhibition of specific kinases such as BRAF(V600E) and EGFR.
- Induction of apoptosis in cancer cells.
For example, a study found that certain imidazo-pyrazole derivatives demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in structure can enhance their effectiveness against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that:
- The presence of difluoromethoxy groups enhances the binding affinity to target proteins.
- Modifications on the phenyl ring can significantly alter potency and selectivity against specific cancer cell types.
Table 1 summarizes key findings from SAR studies on similar compounds:
| Compound | Key Modifications | Biological Activity |
|---|---|---|
| Imidazo[1,2-b]pyridazine A | Fluoro-substituted phenyl group | High EGFR inhibition |
| Imidazo[1,2-b]pyridazine B | Methyl substitution on pyridazine | Moderate anti-tumor activity |
| 2-tert-butyl derivative | Tert-butyl group | Enhanced lipophilicity |
Case Studies
Several studies have evaluated the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives:
- Cytotoxic Evaluation : In vitro assays using MTS techniques revealed dose-dependent cytotoxicity for various derivatives against solid tumor cell lines. The findings indicated that modifications to the imidazo core could lead to enhanced activity against resistant cancer types .
- Combination Therapy : A study explored the synergistic effects of combining imidazo derivatives with standard chemotherapeutics like doxorubicin. Results showed improved efficacy in resistant breast cancer models when used in combination, highlighting the potential for these compounds in combination therapy strategies .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide?
Methodological Answer:
The synthesis involves sequential functionalization of the imidazo[1,2-b]pyridazine core. Key steps include:
- Condensation reactions to assemble the heterocyclic core, followed by amide coupling using tert-butyl and difluoromethoxyphenyl substituents.
- TFA-mediated deprotection of tert-butyl groups, as demonstrated in analogous compounds (e.g., removal of Boc groups in imidazo[1,2-a]pyrazine derivatives ).
- Crystallization optimization using dichloromethane/hexane mixtures to improve yield and purity (94% yield achieved in structurally similar compounds) .
Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR for confirming substituent positions (e.g., tert-butyl δ ~1.3 ppm; difluoromethoxy δ ~6.8 ppm) .
- HPLC-MS : To verify purity (>95%) and molecular weight (theoretical MW: ~394 g/mol; compare with structural analogs in ).
- X-ray crystallography : For resolving ambiguities in regiochemistry, especially for the imidazo[1,2-b]pyridazine core .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Perform dose-response assays across multiple cell lines (e.g., kinase inhibition assays) to account for cell-specific variability .
- Use SAR studies to isolate the contributions of the tert-butyl and difluoromethoxy groups. For example, analogs lacking the difluoromethoxy group showed reduced kinase affinity, suggesting its role in target binding .
- Validate findings with computational docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets .
What experimental designs are recommended for studying metabolic stability?
Methodological Answer:
- In vitro microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS .
- Isotopic labeling : Introduce deuterium at the tert-butyl group to track metabolic hotspots (e.g., oxidative degradation) .
- Structural analogs : Compare half-lives with compounds lacking the difluoromethoxy group to assess its protective role against oxidation .
How can computational methods predict off-target effects?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known kinase inhibitors (e.g., hinge-binding motifs) .
- Off-target screening : Employ databases like ChEMBL to cross-reference structural motifs (e.g., imidazo[1,2-b]pyridazine) with reported off-targets (e.g., FLT3, JAK2) .
- Validate predictions with selectivity panels (e.g., Eurofins KinaseProfiler) .
Data Analysis & Technical Challenges
What statistical approaches address variability in biological replicates?
Methodological Answer:
- Mixed-effects models : Account for batch-to-batch variability in synthesis (e.g., purity differences) using R/lme4 .
- Grubbs’ test : Identify outliers in activity data caused by impurities (e.g., residual TFA from deprotection steps) .
How to optimize HPLC conditions for separating stereoisomers?
Methodological Answer:
- Chiral stationary phases : Use CHIRALPAK IG-3 columns with hexane/isopropanol gradients (90:10 to 70:30) .
- Column temperature : Adjust between 25–40°C to improve resolution of enantiomers (ΔT = 15°C shown to enhance separation in sulfonamide analogs) .
Comparative & Structural Studies
How does this compound compare to imidazo[1,2-a]pyridine analogs?
Methodological Answer:
- Structural overlay : Superimpose the imidazo[1,2-b]pyridazine core with imidazo[1,2-a]pyridines using PyMOL; note differences in π-π stacking potential .
- Activity cliffs : Replace the pyridazine ring with pyridine (e.g., N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide) to assess impact on solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
